Clozapine-d3
CAS No.: 1215691-72-7
Cat. No.: VC0196400
Molecular Formula: C18H16D3ClN4
Molecular Weight: 329.84
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1215691-72-7 |
---|---|
Molecular Formula | C18H16D3ClN4 |
Molecular Weight | 329.84 |
Appearance | Pale Yellow Solid |
Melting Point | 181-183°C |
Chemical Properties and Structure
Clozapine-d3 is a deuterated derivative of clozapine with the molecular formula C18H16D3ClN4 and a molecular weight of 329.84 daltons . This compares to clozapine's molecular formula of C18H19ClN4 and molecular weight of approximately 326.82 daltons. The three-unit difference in molecular weight corresponds to the replacement of three hydrogen atoms with three deuterium atoms in the structure.
Structurally, Clozapine-d3 maintains the tricyclic dibenzodiazepine scaffold that characterizes clozapine. The compound features a chlorine atom attached to one of the aromatic rings, which contributes to its receptor binding profile. The specific positions of the deuterium atoms in Clozapine-d3 are strategically selected to optimize the compound's properties for its intended use, typically targeting metabolically labile positions to enhance stability.
The CAS registry number for Clozapine-d3 is 1215691-72-7 , which uniquely identifies this specific chemical entity in scientific and regulatory databases. This designation distinguishes it from the parent compound clozapine, which has a CAS number of 5786-21-0 .
From a physical chemistry perspective, deuteration generally increases the strength of chemical bonds, which can affect reaction rates, particularly those involving the breaking of carbon-hydrogen (or in this case, carbon-deuterium) bonds. This property can lead to differences in metabolic stability and potentially altered pharmacokinetic profiles compared to the non-deuterated compound.
Property | Clozapine-d3 | Clozapine |
---|---|---|
Molecular Formula | C18H16D3ClN4 | C18H19ClN4 |
Molecular Weight | 329.84 | 326.82 |
CAS Number | 1215691-72-7 | 5786-21-0 |
Structure | Tricyclic dibenzodiazepine with 3 deuterium atoms | Tricyclic dibenzodiazepine |
Relationship to Clozapine
Clozapine-d3 shares fundamental structural and pharmacological similarities with clozapine, the first atypical antipsychotic developed and a medication that remains uniquely effective for treatment-resistant schizophrenia. The primary difference between the two compounds lies in the isotopic substitution of three hydrogen atoms with deuterium atoms, which may alter certain properties while maintaining the core pharmacological activity.
Clozapine itself is classified as a tricyclic dibenzodiazepine with a distinctive pharmacological profile that sets it apart from typical antipsychotics . It displays antagonist activity at multiple receptor types, including serotonergic, dopaminergic, adrenergic, cholinergic, and histaminergic receptors. This broad receptor binding profile is believed to contribute to both its superior efficacy in treatment-resistant cases and its unique side effect profile.
The deuteration process used to create Clozapine-d3 is deliberately designed to maintain these valuable pharmacological properties while potentially addressing some limitations of the parent compound. By strategically placing deuterium atoms at positions involved in metabolic transformations, researchers aim to modify the compound's metabolic stability, potentially leading to improved pharmacokinetic properties such as extended half-life or reduced formation of specific metabolites.
One significant aspect of clozapine's profile is its substantial affinity for serotonin 5-HT2A/2C receptors and comparatively weaker antagonism at dopamine D2 receptors . This contrasts with typical antipsychotics, which primarily act through strong D2 receptor blockade. Clozapine-d3 would be expected to maintain this distinctive binding profile, which is thought to contribute to clozapine's superior efficacy and reduced risk of extrapyramidal side effects.
Receptor | Clozapine Binding Profile | Expected Clozapine-d3 Profile |
---|---|---|
Serotonin 5-HT2A/2C | Strong antagonism | Similar strong antagonism |
Dopamine D2 | Weak antagonism compared to typical antipsychotics | Similar weak antagonism |
Dopamine D3 | Strong affinity, important for striatal effects | Similar strong affinity |
Extrastriatal vs. Striatal D2/D3 | Preferential binding to cortical receptors | Similar preferential binding |
Research Applications
Clozapine-d3 serves several important functions in research contexts, playing roles in analytical chemistry, pharmacokinetic studies, and investigations into clozapine's mechanism of action. The deuterated compound's primary applications leverage its nearly identical chemical structure to clozapine while offering distinct advantages for specific research purposes.
One of the most significant applications of Clozapine-d3 is its use as an internal standard in analytical methods for detecting and quantifying clozapine in biological samples. The deuterated version has nearly identical chemical properties to clozapine but can be distinguished by mass spectrometry due to its different molecular weight. This makes Clozapine-d3 ideal for ensuring accurate quantification in techniques such as liquid chromatography-mass spectrometry (LC-MS) and paper spray mass spectrometry (PS-MS) .
Deuterated compounds are also valuable tools in drug metabolism studies, as the kinetic isotope effect can alter the rate of metabolic transformations at the deuterated positions. By strategically placing deuterium atoms at positions involved in metabolic reactions, researchers can potentially elucidate metabolic pathways and identify key metabolic transformations of clozapine. This information is crucial for understanding clozapine's pharmacokinetics and the relationship between plasma concentrations and clinical efficacy.
Research into the mechanism of action of clozapine has revealed important roles for specific dopamine receptor subtypes, particularly D3 receptors, in mediating its effects . Studies using knockout mice have shown that D3 receptor antagonism is essential for clozapine-induced increases in deltaFosB-like immunoreactivity in the striatum . Clozapine-d3 could serve as a valuable tool in further investigations into these receptor-mediated effects, potentially helping to elucidate the molecular basis of clozapine's unique therapeutic profile.
The preferential binding of clozapine to extrastriatal D2/D3 receptors over striatal ones, as demonstrated in PET studies , represents another area where Clozapine-d3 could contribute to research. This distinctive binding pattern, with higher occupancy in cortical regions than in striatal structures, may be more relevant to clozapine's antipsychotic actions than its striatal binding . Deuterated compounds could facilitate further investigation of this regional selectivity.
Liquid chromatography-mass spectrometry (LC-MS) remains a gold standard for the detection and quantification of clozapine and related compounds. This technique offers excellent sensitivity and specificity, allowing for accurate measurement of these compounds in complex biological matrices. In LC-MS analyses, Clozapine-d3 typically serves as an internal standard, providing a reference for quantification due to its nearly identical chemical properties to clozapine but distinct mass.
Positron emission tomography (PET) using radioligands such as [¹⁸F]fallypride has been employed to study the occupancy of D2/D3 dopamine receptors by clozapine in vivo . While these studies have focused on unlabeled clozapine rather than Clozapine-d3, they provide valuable insights into the distribution and receptor binding patterns of these compounds in the brain. PET studies have revealed that clozapine shows preferential binding to cortical D2/D3 receptors over striatal ones, with significantly higher occupancy in cortical regions .
Analytical Method | Application | Performance Characteristics |
---|---|---|
Paper Spray MS (PS-MS) | Therapeutic drug monitoring | Linear calibration (R² > 0.99), between-run precision <8%, within-run precision <10% |
Liquid Chromatography-MS (LC-MS) | Gold standard for quantification | High sensitivity and specificity, reference method for validation |
Positron Emission Tomography (PET) | In vivo receptor occupancy studies | Reveals regional differences in receptor binding |
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